molecular formula C66H84N2O18S2 B13865128 (R,cis)-7-MethylAtracuriumDibesylate

(R,cis)-7-MethylAtracuriumDibesylate

Cat. No.: B13865128
M. Wt: 1257.5 g/mol
InChI Key: SQXUBFXOTQVVAJ-XNSDKZDZSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of (R,cis)-7-MethylAtracuriumDibesylate involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the formation of benzylisoquinolinium intermediates, followed by methylation and subsequent dibesylation. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations .

Industrial production methods for this compound are designed to optimize yield and purity. These methods may include continuous flow synthesis and advanced purification techniques to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

(R,cis)-7-MethylAtracuriumDibesylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce demethylated compounds .

Scientific Research Applications

(R,cis)-7-MethylAtracuriumDibesylate has several scientific research applications:

Mechanism of Action

(R,cis)-7-MethylAtracuriumDibesylate exerts its effects by acting as a non-depolarizing neuromuscular blocking agent. It binds to cholinergic receptors at the neuromuscular junction, preventing acetylcholine from activating these receptors. This inhibition blocks neuromuscular transmission, leading to muscle relaxation. The compound’s action is antagonized by acetylcholinesterase inhibitors such as neostigmine .

Comparison with Similar Compounds

(R,cis)-7-MethylAtracuriumDibesylate is similar to other neuromuscular blocking agents like atracurium and cisatracurium. it has unique properties that distinguish it from these compounds:

Similar compounds include other benzylisoquinolinium derivatives and non-depolarizing neuromuscular blocking agents used in clinical practice .

Properties

Molecular Formula

C66H84N2O18S2

Molecular Weight

1257.5 g/mol

IUPAC Name

benzenesulfonate;[5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]-3-methylpentyl] 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

InChI

InChI=1S/C54H74N2O12.2C6H6O3S/c1-36(20-26-67-53(57)18-24-55(2)22-16-39-32-49(63-8)51(65-10)34-41(39)43(55)28-37-12-14-45(59-4)47(30-37)61-6)21-27-68-54(58)19-25-56(3)23-17-40-33-50(64-9)52(66-11)35-42(40)44(56)29-38-13-15-46(60-5)48(31-38)62-7;2*7-10(8,9)6-4-2-1-3-5-6/h12-15,30-36,43-44H,16-29H2,1-11H3;2*1-5H,(H,7,8,9)/q+2;;/p-2/t43-,44-,55-,56-;;/m1../s1

InChI Key

SQXUBFXOTQVVAJ-XNSDKZDZSA-L

Isomeric SMILES

CC(CCOC(=O)CC[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)CCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

CC(CCOC(=O)CC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)CCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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